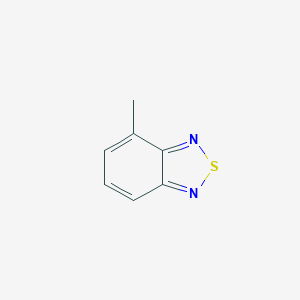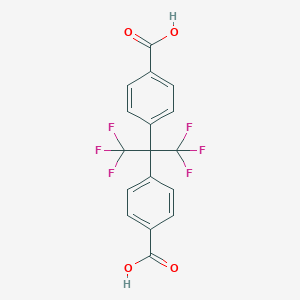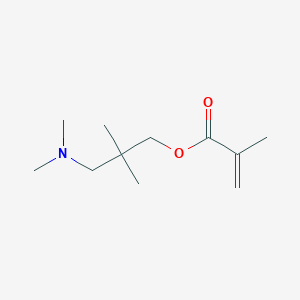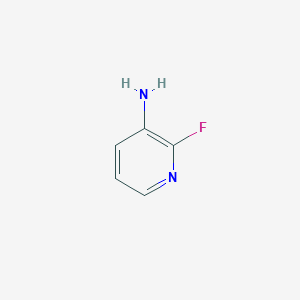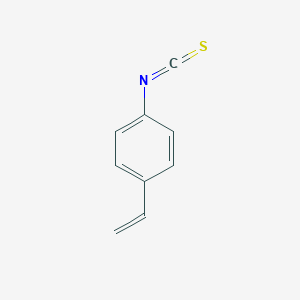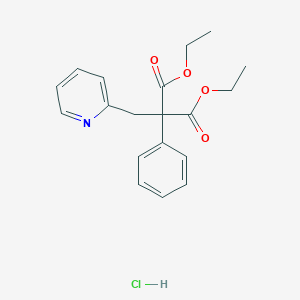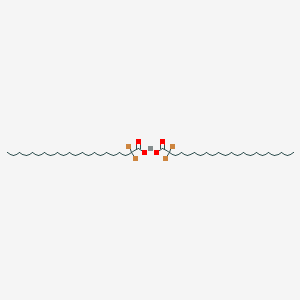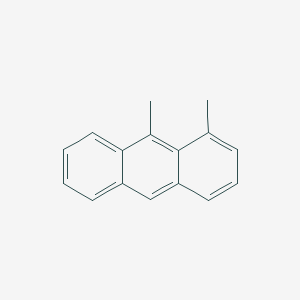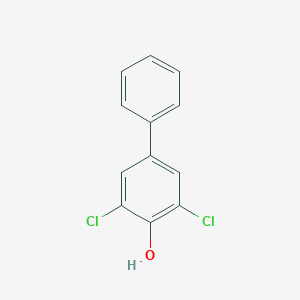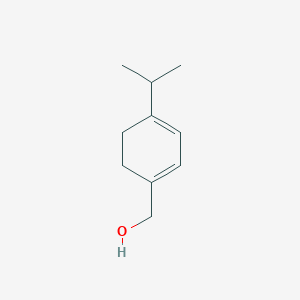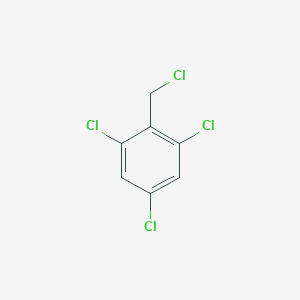![molecular formula C13H18O4 B075691 Butanedioic acid hydrogen 4-[1-(bicyclo[2.2.1]hept-5-en-2-yl)ethyl] ester CAS No. 1145-36-4](/img/structure/B75691.png)
Butanedioic acid hydrogen 4-[1-(bicyclo[2.2.1]hept-5-en-2-yl)ethyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid hydrogen 4-[1-(bicyclo[2.2.1]hept-5-en-2-yl)ethyl] ester is a vascular selective calcium antagonist, commonly used in the treatment of hypertension and stable angina pectoris. It works by lowering arterial blood pressure through the reduction of systemic vascular resistance. Due to its high selectivity for smooth muscle in the arterioles, this compound does not directly affect cardiac contractility or conduction .
Métodos De Preparación
The synthesis of Butanedioic acid hydrogen 4-[1-(bicyclo[2.2.1]hept-5-en-2-yl)ethyl] ester involves several steps, starting with the preparation of the core structure. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods often employ
Propiedades
Número CAS |
1145-36-4 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
4-[1-(2-bicyclo[2.2.1]hept-5-enyl)ethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H18O4/c1-8(17-13(16)5-4-12(14)15)11-7-9-2-3-10(11)6-9/h2-3,8-11H,4-7H2,1H3,(H,14,15) |
Clave InChI |
HIUMFNMYQBSPRN-UHFFFAOYSA-N |
SMILES |
CC(C1CC2CC1C=C2)OC(=O)CCC(=O)O |
SMILES canónico |
CC(C1CC2CC1C=C2)OC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


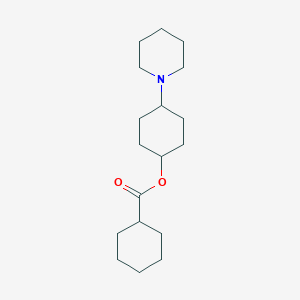
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B75611.png)
